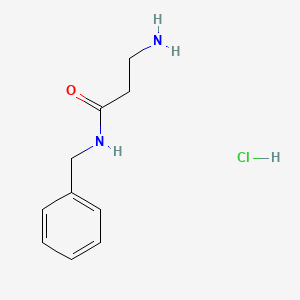

3-Amino-N-benzylpropanamide hydrochloride

Vue d'ensemble

Description

3-Amino-N-benzylpropanamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Amino-N-benzylpropanamide hydrochloride is a compound with significant biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features an amine group, a benzyl group, and a propanamide structure, which contribute to its biological activity.

Enzyme Inhibition

This compound has demonstrated inhibitory activity against various enzymes, particularly those involved in neurodegenerative diseases.

- Cholinesterase Inhibition : It has been shown to selectively inhibit butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment. Compounds in this class have exhibited IC50 values as low as 27 nM for BuChE inhibition .

- Falcipain-2 Inhibition : This compound has also been investigated for its potential as a falcipain-2 inhibitor, with some derivatives showing moderate inhibitory activity (IC50 values ranging from 10.0 to 39.4 μM) .

Neuroprotective Effects

Studies involving cell lines such as SH-SY5Y have indicated that certain derivatives of this compound are non-cytotoxic and may offer neuroprotective benefits. Continuous live-cell imaging has shown that these compounds do not induce significant cell damage, suggesting their potential as drug candidates for neurodegenerative diseases .

Antioxidant Activity

While some derivatives were screened for antioxidant properties, results indicated limited activity. However, the focus remains on their enzyme inhibition capabilities rather than antioxidant effects .

Case Study 1: Alzheimer’s Disease Model

In a study focused on Alzheimer’s disease models, various derivatives of this compound were tested for their effects on cholinesterase activity. The study found that certain compounds significantly inhibited BuChE activity, which is crucial for managing symptoms associated with Alzheimer's disease.

| Compound | IC50 (µM) | Selectivity (BuChE/AChE) |

|---|---|---|

| Compound A | 0.027 | High |

| Compound B | 0.050 | Moderate |

| Compound C | 0.100 | Low |

Case Study 2: Antimalarial Activity

Another investigation assessed the antimalarial potential of related compounds using Plasmodium berghei ANKA in mice. Although the results showed less than 50% reduction in parasitemia at a dose of 9 mg/kg over four days, it highlighted the need for further structural optimization to enhance efficacy .

Applications De Recherche Scientifique

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to 3-amino-N-benzylpropanamide hydrochloride. For instance, a series of amide derivatives demonstrated potent activity in mouse seizure models, suggesting that modifications to the core structure can enhance anticonvulsant efficacy. The compounds were evaluated using maximal electroshock (MES) and 6 Hz seizure models, revealing promising results .

Inhibition of Enzymatic Activity

Research has indicated that amide-functionalized compounds, including this compound, serve as covalent inhibitors for various biological targets. Such inhibitors can be pivotal in drug design strategies aimed at treating diseases influenced by enzyme activity .

Case Study: In Vivo Efficacy

A focused series of derivatives related to this compound was tested in vivo for their efficacy against seizures induced in laboratory mice. The results showed that specific modifications to the amide structure significantly improved the anticonvulsant activity compared to the parent compound .

Data Tables

The following table summarizes key findings from various studies regarding the biological activities associated with this compound and its derivatives:

Propriétés

IUPAC Name |

3-amino-N-benzylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c11-7-6-10(13)12-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESKVRQEQVPAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.